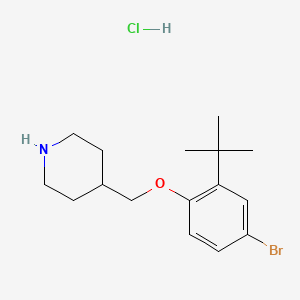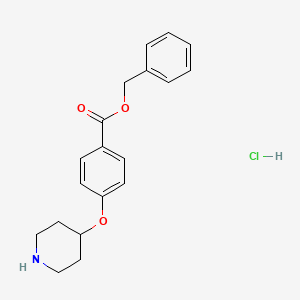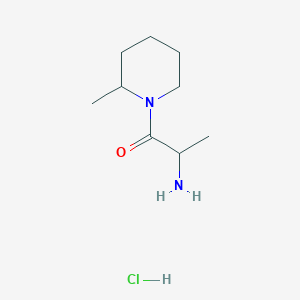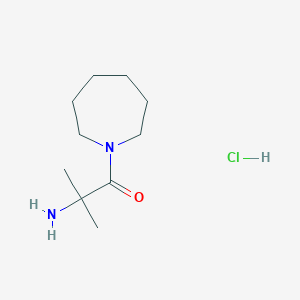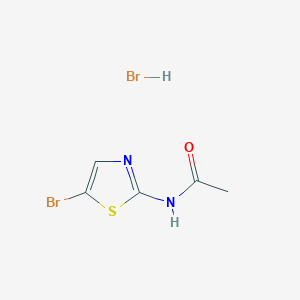
N-(5-Bromothiazol-2-yl) acetamide hydrobromide
Übersicht
Beschreibung
N-(5-Bromothiazol-2-yl) acetamide hydrobromide: is a chemical compound with the molecular formula C5H6Br2N2OS . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide typically involves the reaction of 2-amino-5-bromothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like methylene chloride. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrobromide form.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(5-Bromothiazol-2-yl) acetamide hydrobromide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Bromothiazol-2-yl) acetamide hydrobromide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the development of new materials and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(5-Bromothiazol-2-yl) acetamide hydrobromide involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The amide group can form hydrogen bonds, further stabilizing the compound’s interaction with its target molecules .
Vergleich Mit ähnlichen Verbindungen
- N-(5-Chlorothiazol-2-yl) acetamide
- N-(5-Fluorothiazol-2-yl) acetamide
- N-(5-Iodothiazol-2-yl) acetamide
Comparison: N-(5-Bromothiazol-2-yl) acetamide hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS.BrH/c1-3(9)8-5-7-2-4(6)10-5;/h2H,1H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYIMVOFJIINCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


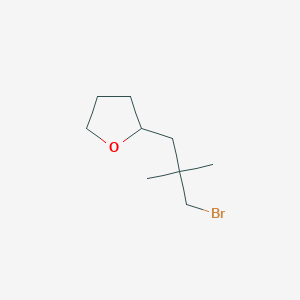
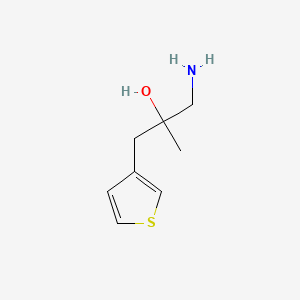
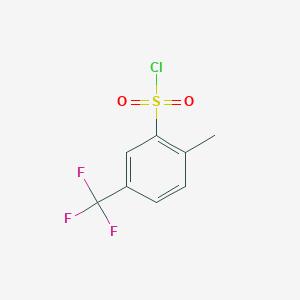
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline](/img/structure/B1528855.png)
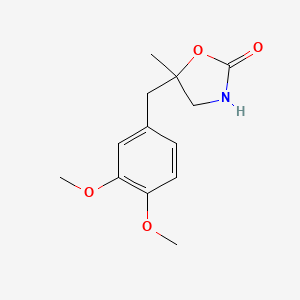
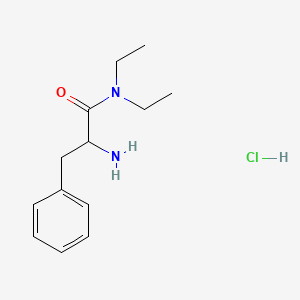
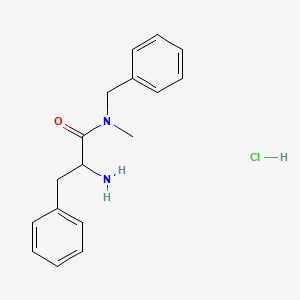
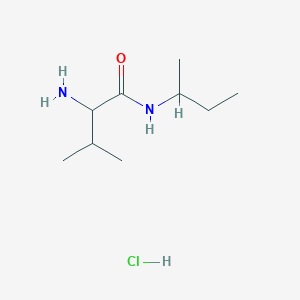

![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)
